The molecular structure of 1-Ethyl-2-phenyl-1H-indole has been investigated using X-ray crystallography. [] Key structural features include:
The applications of 1-Ethyl-2-phenyl-1H-indole in scientific research have been limited. Its presence as a flavor component in fermented meat products has been investigated. [, ] This research highlighted the complex interplay between bacterial cultures and spices in shaping the overall flavor profile of these food products.
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